(S)-4-异丙基噻唑烷-2-硫酮

描述

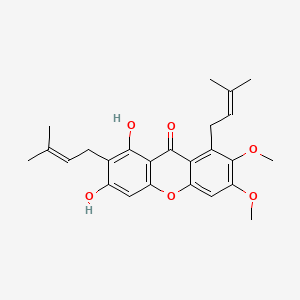

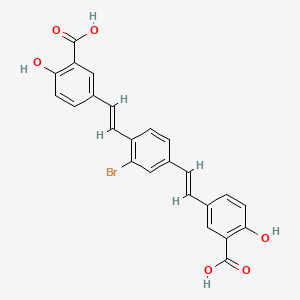

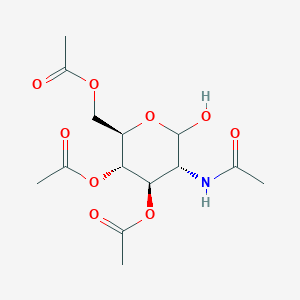

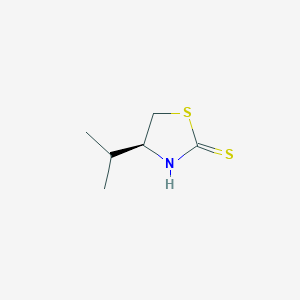

(S)-4-Isopropylthiazolidine-2-thione (IPTT) is an organic compound that is part of the thiazolidine family of compounds. It is a colorless, crystalline solid with a melting point of 141-143°C. IPTT is a chiral compound, meaning it has two different forms, each of which can exist in either a right-handed or left-handed configuration. IPTT has a wide range of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a drug intermediate, and as a biochemical and physiological effector. In

科学研究应用

量子化学和合成

- 合成技术:该化合物可以由 R-3-甲基-2-氨基丁醇等氨基醇合成,该氨基醇由 D 或 L-缬氨酸甲酯还原制备。该合成涉及使用 KBH4 和 CaCl2,展示了该化合物在化学合成中的多功能性 (Ye,1998 年)。

生物应用

- 抗真菌活性:一些 1,3-噻唑烷-2-硫酮衍生物,包括具有 4-异丙基取代基的衍生物,已显示出对各种病原体的强抗真菌活性,表明该化合物在开发抗真菌剂中的潜力 (Chen 等人,2015 年)。

- 抗糖尿病特性:噻唑烷二酮衍生物,(S)-4-异丙基噻唑烷-2-硫酮与之密切相关,已被确认为过氧化物酶体增殖物激活受体 γ (PPARγ) 的有效激活剂,该受体与胰岛素敏感性和葡萄糖稳态有关 (Lehmann 等人,1995 年)。

化学性质和应用

- 分子结构分析:各种噻唑烷-2-硫酮(包括异丙基变体)的结构分析提供了对它们的分子构型的见解,这对于它们在合成化学中的应用至关重要 (Laknifli 等人,1995 年)。

药物研究

- 药物衍生物合成:它已被用于药物衍生物的不对称合成中,例如在 (R)-巴氯芬的对映选择性合成中,突出了其在药物化合物开发中的重要性 (Khatik 等人,2011 年)。

材料科学

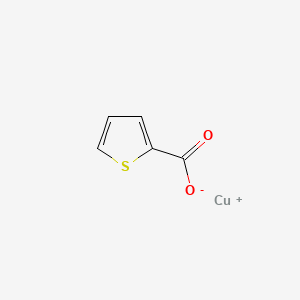

- 配合物形成:该化合物已用于合成新型手性银 (I) 配合物,表明其在形成新材料中的用途,这些新材料在包括催化和材料科学在内的各个领域具有潜在应用 (Shi 等人,2002 年)。

属性

IUPAC Name |

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Isopropylthiazolidine-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (S)-4-Isopropylthiazolidine-2-thione primarily used for in pharmaceutical research?

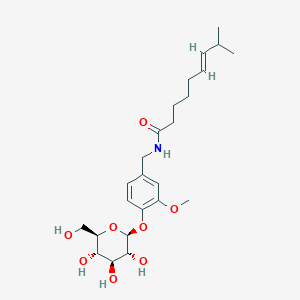

A1: (S)-4-Isopropylthiazolidine-2-thione is primarily used as a chiral auxiliary in asymmetric synthesis, particularly for creating a specific stereochemical configuration at the phosphorus atom in aryloxy phosphoramidate prodrugs. [, , ] This is crucial because different stereoisomers of a drug can have drastically different biological activities.

Q2: Can you give a specific example of how (S)-4-Isopropylthiazolidine-2-thione has been used in drug development?

A2: (S)-4-Isopropylthiazolidine-2-thione was successfully employed in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidinemonophosphate (d4TMP). [, ] These prodrugs are being investigated for their anti-HIV activity. The research showed that the (SP)-arylphosphoramidates, synthesized using (S)-IPTT, tended to have higher antiviral activity compared to their diastereomeric counterparts. []

Q3: How does the structure of (S)-4-Isopropylthiazolidine-2-thione influence its effectiveness as a chiral auxiliary?

A3: The effectiveness of (S)-4-Isopropylthiazolidine-2-thione as a chiral auxiliary stems from its rigid structure and the presence of both nitrogen and sulfur atoms capable of coordinating with metals. [] For instance, it forms a unique silver complex where six silver atoms and six (S)-4-Isopropylthiazolidine-2-thione ligands are linked via sulfur and nitrogen atoms, forming a cluster with a silver octahedron core. [] This complexation ability, along with its chirality, allows for the creation of stereochemically pure intermediates in drug synthesis. [] Further research is needed to fully elucidate the relationship between specific structural features of (S)-4-Isopropylthiazolidine-2-thione and its influence on diastereoselectivity in various reactions. []

Q4: What are the molecular properties of (S)-4-Isopropylthiazolidine-2-thione?

A4: (S)-4-Isopropylthiazolidine-2-thione has the following properties: []

Q5: Are there any computational studies on (S)-4-Isopropylthiazolidine-2-thione and its derivatives?

A5: Yes, computational chemistry has been employed to study (S)-4-Isopropylthiazolidine-2-thione derivatives. For example, the PM3 method was used to analyze the electronic structure of R-N-Cinnamyl-4-isopropylthiazolidine-2-thione and its enantiomer. This study provided insights into reaction enthalpies and optimized configurations for these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。